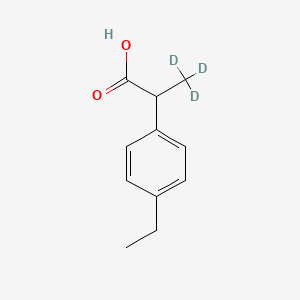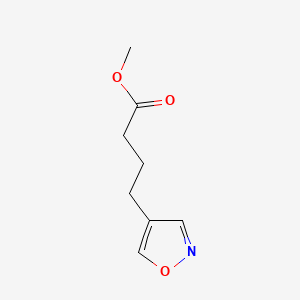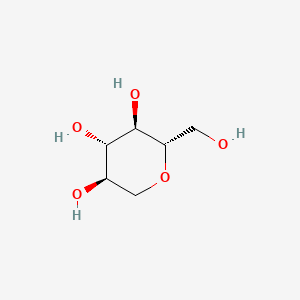
L-threo-Droxidopa-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15. It is a derivative of L-threo-Droxidopa, which is a synthetic amino acid precursor to the neurotransmitter norepinephrine. This compound is used primarily in scientific research to study metabolic pathways and enzyme activities due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-threo-Droxidopa-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-threo-Droxidopa molecule. The synthetic route typically starts with the precursor molecules that contain the desired isotopes. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes without altering the chemical properties of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research use. The production is carried out under strict conditions to maintain the integrity of the isotopes and the overall compound .
化学反応の分析
Types of Reactions
L-threo-Droxidopa-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound back to its reduced form using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield the reduced form of the compound .
科学的研究の応用
L-threo-Droxidopa-13C2,15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Pathway Studies: The compound is used to trace and quantify metabolic pathways in cells and organisms.
Enzyme Activity Studies: It helps in studying the kinetics and mechanisms of enzyme-catalyzed reactions.
Drug Development: The compound is used in the development and testing of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Clinical Research: It is used in clinical studies to understand the distribution, transformation, and clearance of drugs in the body.
作用機序
L-threo-Droxidopa-13C2,15N exerts its effects by crossing the blood-brain barrier and being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
類似化合物との比較
L-threo-Droxidopa-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Similar compounds include:
Droxidopa: The non-labeled version of the compound, used in similar research applications but without the benefits of isotope labeling.
L-threo-Droxidopa: The parent compound, used in the treatment of neurogenic orthostatic hypotension and other conditions.
This compound stands out due to its enhanced ability to provide detailed insights into metabolic pathways and enzyme activities, making it a valuable tool in scientific research .
特性
CAS番号 |
1276295-04-5 |
|---|---|
分子式 |
C9H11NO5 |
分子量 |
216.167 |
IUPAC名 |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1 |
InChIキー |
QXWYKJLNLSIPIN-LJDYPDNASA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
同義語 |
(βR)-β,3-Dihydroxy-L-tyrosine-13C2,15N; threo-β,3-Dihydroxy-L-tyrosine-13C2,15N; L-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N; (-)-threo-3,4-Dihydroxyphenyl-_x000B_serine-13C2,15N; (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-amino-3-hydroxypropanoic Acid-13C2,15N; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)





